1-(difluoromethyl)-3-methyl-1H-pyrazole
Overview
Description
“1-(difluoromethyl)-3-methyl-1H-pyrazole” is a chemical compound that contains a pyrazole ring with difluoromethyl and methyl groups attached in specific positions . It is used commercially as an intermediate to several fungicides .
Synthesis Analysis
The synthesis of difluoromethyl groups has been achieved through various methods, including metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry . The combination of hydrogen fluoride with an aryl iodide catalyst and an oxidizing agent can generate chiral difluoromethyl groups .Molecular Structure Analysis
The molecular structure of “1-(difluoromethyl)-3-methyl-1H-pyrazole” consists of a pyrazole ring with difluoromethyl, methyl and carboxylic acid groups attached in specific positions . The X-ray structure of the 2-(difluoromethyl) ornithine hydrochloride hydrate was used as a starting geometry in DFT calculations .Chemical Reactions Analysis
The successful difluoromethylation of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one is of interest considering that 3-(difluoromethyl)-1-methyl-1H-pyrazole is a motif important to the agrochemical industry . The reaction is facilitated by the combination of hydrogen fluoride with an aryl iodide catalyst and an oxidizing agent .Scientific Research Applications
Antifungal Activity
1-(Difluoromethyl)-3-methyl-1H-pyrazole derivatives exhibit significant antifungal properties. For instance, a study by Du et al. (2015) synthesized a series of these derivatives, finding them effective against various phytopathogenic fungi. The study highlighted the potential of these compounds in agriculture as antifungal agents (Du et al., 2015).
Applications in Battery Technology
In the field of lithium-ion batteries, pyrazole derivatives, including 1-(difluoromethyl)-3-methyl-1H-pyrazole, have been explored for enhancing battery performance. von Aspern et al. (2020) synthesized a novel methylated pyrazole derivative and tested its effectiveness in high-voltage lithium-ion batteries, demonstrating significant improvements in cell cycling performance (von Aspern et al., 2020).
Development of Fluorinated Pharmaceuticals
Fluorinated pyrazoles, including 1-(difluoromethyl)-3-methyl-1H-pyrazole, are valuable in pharmaceutical research due to their ability to improve drug properties. Zeng et al. (2020) reviewed the synthesis of these compounds, emphasizing their role in enhancing binding selectivity and liposolubility in biologically active compounds (Zeng et al., 2020).
Synthesis of Coordination Complexes
Research has also focused on using pyrazole derivatives to synthesize coordination complexes. Radi et al. (2015) studied the synthesis and crystal structures of mononuclear coordination complexes derived from pyrazole-dicarboxylate acid derivatives, which included 1-(difluoromethyl)-3-methyl-1H-pyrazole-related compounds (Radi et al., 2015).
Role in Antimicrobial Research
Several studies have shown that 1-(difluoromethyl)-3-methyl-1H-pyrazole derivatives possess antimicrobial properties. Chundawat et al. (2016) synthesized novel difluoromethylated compounds, demonstrating their effectiveness against various bacteria and fungi (Chundawat et al., 2016).
Mechanism of Action
Target of Action
It’s known that the 1,1-difluoromethyl group, -cf2h, is a chemically inert lipophilic group that helps pharmaceuticals and agrochemicals reach their intended targets . This group is often used to enhance the potency, selectivity, metabolic stability, and pharmacokinetics of drugs .
Mode of Action
The difluoromethyl group is known to interact with its targets by replacing a methyl group, leading to a smaller lipophilicity increase relative to trifluoromethyl and providing new hydrogen bonding ability . This can result in changes to the target’s function and overall biological activity.
Biochemical Pathways
Difluoromethylation processes based on x–cf2h bond formation where x is c (sp), c (sp2), c (sp3), o, n, or s, have been studied extensively . These processes can affect various biochemical pathways, depending on the specific targets of the compound.
Pharmacokinetics
It’s known that the presence of a difluoromethyl group can enhance the metabolic stability and pharmacokinetics of drugs .
Result of Action
The difluoromethyl group is known to enhance the potency and selectivity of drugs , which could result in more effective interactions with the compound’s targets and potentially more potent biological effects.
properties
IUPAC Name |
1-(difluoromethyl)-3-methylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2N2/c1-4-2-3-9(8-4)5(6)7/h2-3,5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJSDPLGJZFJRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408660 | |
Record name | 1-(difluoromethyl)-3-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20408660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(difluoromethyl)-3-methyl-1H-pyrazole | |
CAS RN |
956628-23-2 | |
Record name | 1-(difluoromethyl)-3-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20408660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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